Methyl 4-(chlorosulfonyl)butanoate
Overview
Description
Methyl 4-(chlorosulfonyl)butanoate is a useful research compound. Its molecular formula is C5H9ClO4S and its molecular weight is 200.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
Methyl 4-(chlorosulfonyl)butanoate derivatives, through molecular docking and spectroscopic analysis, have shown potential in bioactive compound development. Studies involving derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid indicate their role in bonding and inhibitory activities against specific growth factors, suggesting pharmacological significance. These compounds have been analyzed for their vibrational bands, molecular stability, reactivity, and nonlinear optical materials potential, using techniques like FT-IR, FT-Raman, and DFT calculations (K. Vanasundari et al., 2018).
Process Intensification in Synthesis
In another domain, this compound plays a critical role in the synthesis of esters, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) esters, through esterification processes enhanced by immobilized enzyme catalysis under microwave irradiation. This showcases its utility in creating more environmentally friendly herbicide formulations with lower water solubility, highlighting the process intensification aspects of chemical synthesis (Somnath Shinde & G. Yadav, 2014).
Fermentation and Biofuel Production
Research into the fermentative production of butanol, a key area in biofuel production, underscores the importance of substrates derived from or related to this compound. Butanol production by Clostridia demonstrates the compound's relevance in generating fuels and fuel additives, pointing to its potential in sustainable energy solutions (S. Lee et al., 2008).
Biodiesel Combustion and Emissions
Studies on methyl butanoate, a related ester, provide insights into combustion processes relevant to biodiesel. Investigations into pyrolysis, autoignition, and emissions from methyl butanoate combustion help in understanding the combustion characteristics of biodiesel and its environmental impact. These studies contribute to the development of cleaner combustion technologies and the optimization of fuel properties for better performance and reduced emissions (A. Farooq et al., 2012).
Chemical Kinetics and Mechanism Studies
Kinetic models for the autoignition of methyl butanoate have been validated through experimental data, including ignition delay times and flame speed measurements. This research aids in the detailed understanding of the chemical kinetics involved in the oxidation processes of biofuels, highlighting the critical reaction pathways and providing a foundation for improving biofuel formulations (S. Dooley et al., 2008).
Properties
IUPAC Name |
methyl 4-chlorosulfonylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNQSGCXYTONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442403 | |
Record name | methyl 4-(chlorosulfonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-28-5 | |
Record name | methyl 4-(chlorosulfonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chlorosulfonyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.